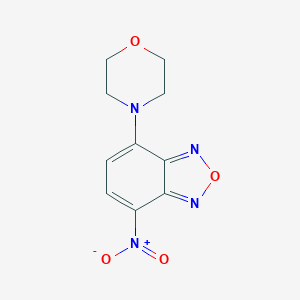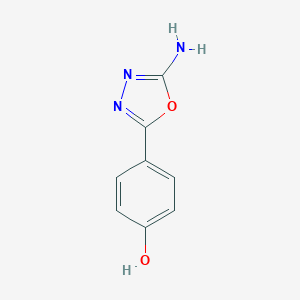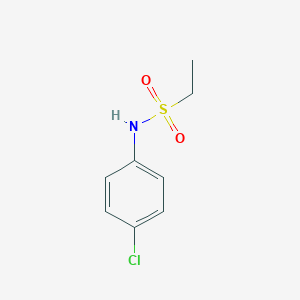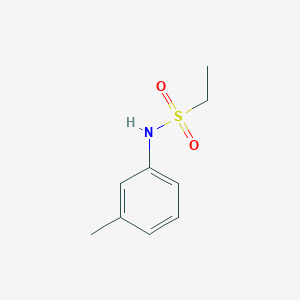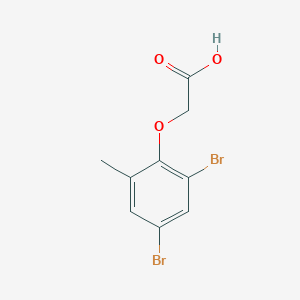![molecular formula C12H11NO4 B188388 [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate CAS No. 249277-70-1](/img/structure/B188388.png)
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidone, which is commonly found in many natural products and pharmaceuticals. DPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems. In
作用機序
The mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate is not fully understood, but it is believed to act on several different targets in the body. This compound has been found to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and glutamate decarboxylase. It has also been found to interact with several neurotransmitter receptors, including the dopamine and glutamate receptors. These interactions may contribute to this compound's therapeutic effects in various diseases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound has also been found to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects may contribute to this compound's therapeutic effects in various diseases.
実験室実験の利点と制限
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and few side effects. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the use of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in scientific research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another direction is the exploration of this compound's effects on other neurotransmitter systems, such as the GABA system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
合成法
The synthesis of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate involves the reaction of 4-(2,5-dioxopyrrolidin-1-yl)phenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been used to produce this compound in both small and large scales.
科学的研究の応用
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been used in a variety of scientific research applications, including drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study neurotransmitter systems, such as the dopamine and glutamate systems, and their role in behavior and addiction. In cancer research, this compound has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent.
特性
CAS番号 |
249277-70-1 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H11NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3 |
InChIキー |
JDXLEIIPVDNEHV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



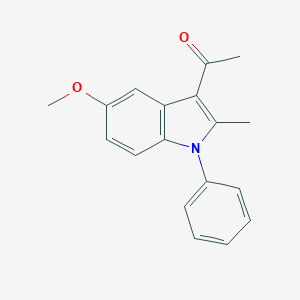
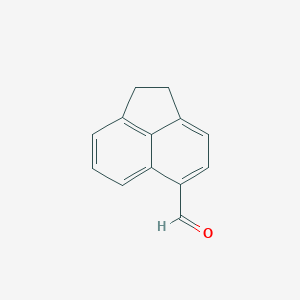
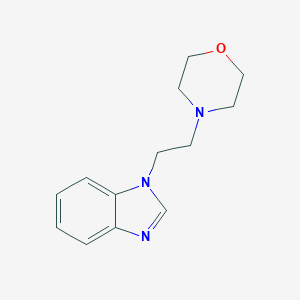
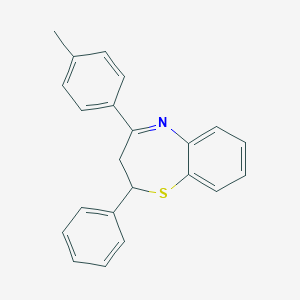
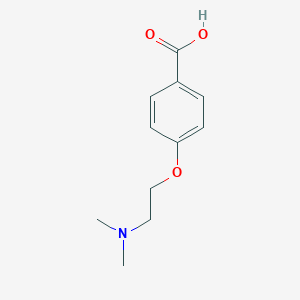
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)

